3-Chloro-5-ethylnitrobenzene
Description
3-Chloro-5-ethylnitrobenzene (hypothetical structure: C₈H₈ClNO₂) is a substituted nitrobenzene derivative featuring chloro (–Cl), ethyl (–C₂H₅), and nitro (–NO₂) groups at positions 3, 5, and 1, respectively, on the benzene ring. This article compares these analogs to infer trends relevant to this compound.
Properties
CAS No. |
123158-73-6 |
|---|---|
Molecular Formula |
C8H8ClNO2 |
Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-chloro-3-ethyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO2/c1-2-6-3-7(9)5-8(4-6)10(11)12/h3-5H,2H2,1H3 |
InChI Key |
ZWMODTZSIJCOBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis leverages data from substituted nitrobenzenes in the evidence to highlight substituent effects on molecular properties, reactivity, and applications.
Substituent Effects on Molecular Properties
Key compounds for comparison include:
1-Chloro-3-methoxy-5-nitrobenzene (C₇H₆ClNO₃)
1-Chloro-3-nitrobenzene (C₆H₄ClNO₂)
1-Chloro-3-(chloromethyl)-5-nitrobenzene (C₇H₅Cl₂NO₂)
3-Chloro-2,6-dimethoxy-5-nitrobenzoic acid (C₉H₈ClNO₆)
Inferred Trends for 3-Chloro-5-ethylnitrobenzene :
- Molecular Weight : Estimated ~185–195 g/mol (similar to but with –C₂H₅ replacing –OCH₃).
- Solubility : Likely lower than methoxy analogs due to the hydrophobic ethyl group.
- Reactivity : The electron-donating ethyl group may reduce electrophilicity at the nitro position compared to chloromethyl analogs .
Implications for this compound :
- The ethyl group may hinder crystallization compared to methoxy or carboxyl analogs.
- Potential as a precursor in agrochemicals or dyes, leveraging nitro group reactivity .
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